

CAS number for 5-Fluoro-1,3-dimethyl-2-nitrobenzene.

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Compound of Interest

Compound Name: 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Cat. No.: B1280551

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An In-Depth Technical Guide to **5-Fluoro-1,3-dimethyl-2-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a substituted nitroaromatic compound with significant utility as a chemical intermediate in the synthesis of complex organic molecules. Its CAS Registry Number is 315-12-8.^{[1][2]} The strategic placement of the fluoro, dimethyl, and nitro groups on the benzene ring creates a versatile scaffold for further chemical transformations. The electron-withdrawing nature of the nitro group, combined with the directing effects of the methyl and fluoro substituents, makes this molecule a valuable building block in medicinal chemistry and materials science.^[3] Specifically, it serves as a precursor for developing novel pharmaceuticals, agrochemicals, and dyes where the unique electronic and steric properties imparted by its substituents are leveraged to achieve desired biological activity or material characteristics.^[3]

This guide provides a comprehensive overview of **5-Fluoro-1,3-dimethyl-2-nitrobenzene**, including its physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, safety considerations, and its applications in research and development.

Physicochemical and Spectroscopic Data

The accurate characterization of a chemical intermediate is fundamental to its successful application in multi-step syntheses. The key properties of **5-Fluoro-1,3-dimethyl-2-nitrobenzene** are summarized below.

Property	Value	Source(s)
CAS Number	315-12-8	[1] [2] [4]
Molecular Formula	C ₈ H ₈ FNO ₂	[1] [4]
Molecular Weight	169.16 g/mol	[1] [4]
IUPAC Name	5-fluoro-1,3-dimethyl-2-nitrobenzene	[4]
Synonyms	5-fluoro-2-nitro-m-xylene, 2,6-dimethyl-4-fluoronitrobenzene	[4]
Appearance	Colorless to light yellow crystal or liquid	[3]
Melting Point	~20-22 °C	[3]
Boiling Point	~208-210 °C	[3]
Density	~1.253 g/cm ³	[3]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane.	[3]

Note: Physical properties such as melting and boiling points can vary slightly based on purity.

For unambiguous structural confirmation and purity assessment, standard analytical techniques are employed. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the specific isomeric structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (typically ~1520 cm⁻¹ and ~1340

cm⁻¹).

- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

Synthesis Protocol: Electrophilic Aromatic Nitration

The synthesis of **5-Fluoro-1,3-dimethyl-2-nitrobenzene** is most effectively achieved through the electrophilic aromatic substitution (EAS) nitration of 1-fluoro-3,5-dimethylbenzene. This reaction is a cornerstone of aromatic chemistry.

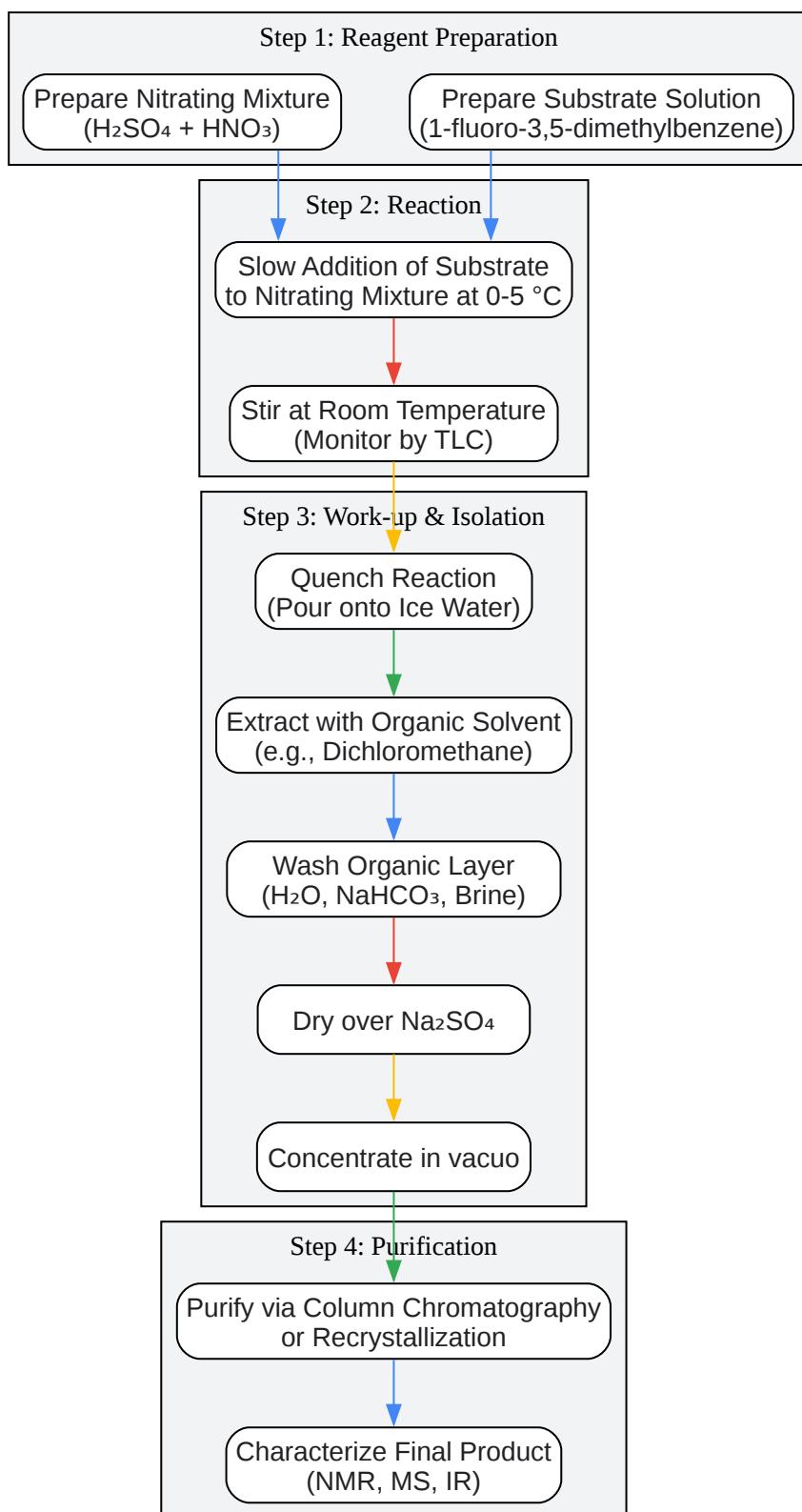
Causality and Mechanistic Insight

The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺). This is accomplished by reacting a strong nitric acid with an even stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Mechanism: $\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightleftharpoons \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-$

The nitronium ion is then attacked by the electron-rich π-system of the 1-fluoro-3,5-dimethylbenzene ring. The directing effects of the existing substituents are critical for the regioselectivity of this reaction. The two methyl groups are ortho-, para-directing and activating, while the fluorine atom is also ortho-, para-directing but deactivating. The substitution occurs at the C2 position, which is ortho to both methyl groups and meta to the fluorine, due to the powerful activating and directing influence of the two methyl groups sterically and electronically favoring this position.

The logical workflow for this synthesis is depicted below.

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Caption: Synthesis workflow for **5-Fluoro-1,3-dimethyl-2-nitrobenzene**.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for nitration reactions.^[5] All work should be performed by trained personnel in a properly ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

- 1-fluoro-3,5-dimethylbenzene
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid ($\geq 90\%$)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ice
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus

Procedure:

- Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 50 mL of concentrated sulfuric acid. Slowly, and with vigorous stirring, add 10 mL of fuming nitric acid via a dropping funnel, ensuring the temperature is maintained below 10 °C.
- Substrate Addition: Once the nitrating mixture has cooled to 0-5 °C, begin the dropwise addition of 1-fluoro-3,5-dimethylbenzene (0.1 mol) over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C throughout the addition.
- Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-2 hours.
- Monitoring: The reaction progress should be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
- Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow precipitate or oil should form.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to neutralize any residual acid.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **5-Fluoro-1,3-dimethyl-2-nitrobenzene** can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.

Safety and Handling

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.

- GHS Hazard Statements:
 - Harmful if swallowed (H302).[4]
 - Causes skin irritation (H315).[4]
 - Causes serious eye irritation (H319).[4]
 - May cause respiratory irritation (H335).[4]

Handling Recommendations:

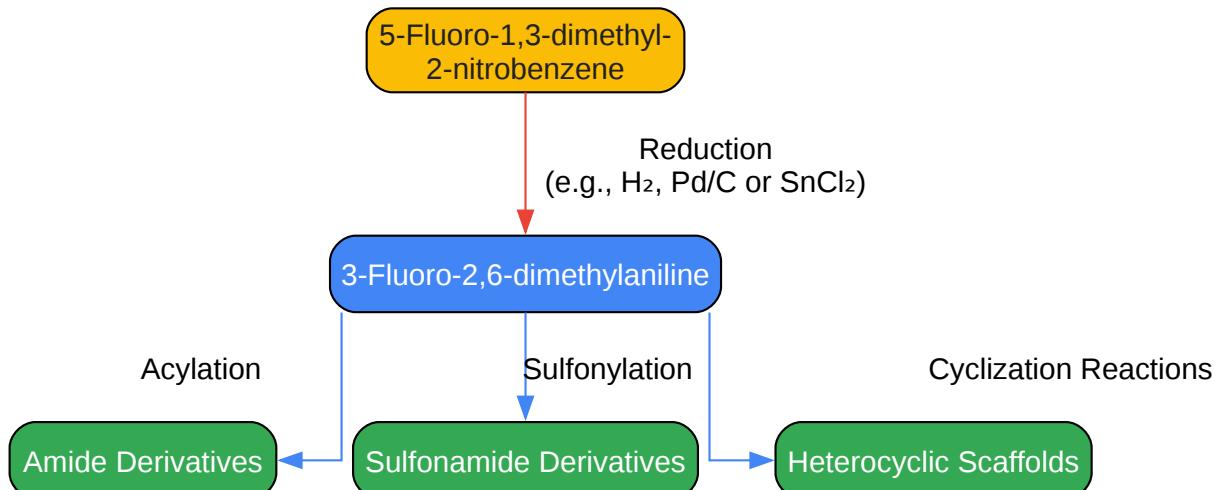
- Always work in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]
- Avoid inhalation of vapors and contact with skin and eyes.[3]
- Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[3]
- In case of accidental exposure, seek immediate medical attention.[3]

The synthesis protocol involves the use of highly corrosive and oxidizing acids. Extreme caution must be exercised when preparing and using the nitrating mixture.

Applications in Research and Drug Development

The true value of **5-Fluoro-1,3-dimethyl-2-nitrobenzene** lies in its potential as a versatile intermediate. The nitro group can be readily reduced to an amine, which is a key functional group for a vast array of subsequent reactions in pharmaceutical synthesis, such as amide bond formation, sulfonylation, and diazotization. The fluorine atom can enhance metabolic stability, binding affinity, and the lipophilicity of a final drug candidate—a common strategy in modern drug design.

The logical transformation of this intermediate into a more functionalized building block is outlined below.



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Caption: Key synthetic transformations of the title compound.

By leveraging these transformations, medicinal chemists can incorporate the 2,6-dimethyl-3-fluoroaniline moiety into larger, more complex molecules to explore new chemical space in the pursuit of novel therapeutic agents.

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